N-(4-acetylphenyl)-3-methylbutanamide
Description
N-(4-acetylphenyl)-3-methylbutanamide is a synthetic amide derivative characterized by a phenyl ring substituted with an acetyl group at the para position and a 3-methylbutanamide chain attached via the nitrogen atom. Its molecular formula is C₁₃H₁₇NO₂ (exact mass: 219.1259 g/mol). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amides, which often exhibit pharmacological properties such as analgesic or anti-inflammatory effects . While specific data on its synthesis or applications are sparse in the provided evidence, its analogs and derivatives have been studied for diverse biological activities, including opioid receptor interactions and enzyme inhibition .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-13(16)14-12-6-4-11(5-7-12)10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
VCCOOXHDDPOVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents and reagents may also be optimized to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(hydroxyphenyl)-3-methylbutanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-acetylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-acetylphenyl)-3-methylbutanamide and its analogs:
Key Observations :
Synthetic Yields :
- Analogous compounds like III-5 () are synthesized via multicomponent reactions with moderate yields (68%), suggesting feasible scalability for derivatives .
Biological Relevance :
- Chlorinated analogs (e.g., ) are common in antimicrobial and CNS-active compounds due to enhanced lipophilicity and target affinity.
- Pyrimidine-containing derivatives (e.g., ) are explored for kinase inhibition, a key mechanism in cancer therapeutics.
Physical Properties :
- Higher molecular weight compounds (e.g., C₁₉H₂₁ClN₂O₂ in ) may exhibit reduced aqueous solubility, impacting bioavailability.
Research Findings and Implications
- Crystal Packing : A related butanamide derivative () forms 1D polymeric chains via N-H···O hydrogen bonds, highlighting the role of intermolecular interactions in solid-state stability .
- Mass Spectrometry : Advanced techniques () are critical for characterizing trace-level analogs, especially in forensic contexts involving new psychoactive substances .
- Metabolic Pathways: The acetyl group in this compound may undergo hydrolysis or conjugation, similar to acetaminophen derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
